3-(Furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Description
The compound 3-(Furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione belongs to the benzofuropyrimidine class, characterized by a fused benzofuran and pyrimidine-2,4-dione core. This structure confers rigidity and planar geometry, facilitating interactions with biological targets such as enzymes or receptors . Substituents at the 1- and 3-positions—a 3-methylbenzyl group and a furan-2-ylmethyl group, respectively—modulate its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C23H18N2O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N2O4/c1-15-6-4-7-16(12-15)13-24-20-18-9-2-3-10-19(18)29-21(20)22(26)25(23(24)27)14-17-8-5-11-28-17/h2-12H,13-14H2,1H3 |
InChI Key |
UZMXJTYJNRDVKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53 |
Origin of Product |
United States |
Biological Activity
The compound 3-(Furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]- benzofuro[3,2-d]pyrimidine-2,4-dione is a member of a class of benzofuran derivatives that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates furan and pyrimidine moieties with a benzofuran core. Its molecular formula is , and it possesses notable functional groups that contribute to its biological activity.
Biological Activities
Research indicates that benzofuran derivatives, including the target compound, exhibit a range of biological activities:
1. Antimicrobial Activity
Benzofuran derivatives have been reported to display significant antimicrobial properties. In vitro studies have shown that certain derivatives exhibit strong inhibitory effects against various bacterial strains. For example, compounds similar to the target structure have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Effects
The compound has been linked to anti-inflammatory activity through the inhibition of pro-inflammatory cytokines. Studies suggest that derivatives can modulate the expression of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
3. Antioxidant Properties
Benzofuran compounds are known for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. This property is particularly important in preventing cellular damage associated with various diseases .
4. Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, certain derivatives have been identified as inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes .
Research Findings and Case Studies
Recent studies have explored the biological activities of related benzofuran derivatives:
The biological activities of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The structural features allow for interaction with active sites of enzymes like COX and 5-LOX.
- Scavenging Free Radicals: The presence of electron-rich furan and pyrimidine rings contributes to antioxidant activity.
- Modulation of Gene Expression: Some studies indicate that these compounds can influence the expression levels of genes involved in inflammation and oxidative stress responses.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares the target compound with structurally related benzofuropyrimidine derivatives and analogs:
*Molecular weights calculated from formulas.
†Biological activities inferred from structural analogs (see Sections 2.2–2.3).
Key Structural Insights :
- The furan-2-ylmethyl group introduces oxygen-based polarity, which may influence hydrogen bonding or metabolic stability .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The furan-2-ylmethyl group improves water solubility compared to purely aromatic substituents (e.g., phenyl), as observed in imidazolidine-dione analogs ().
- Metabolic Stability : The 3-methylbenzyl group may slow hepatic metabolism compared to smaller alkyl chains (e.g., isopropyl in ), extending half-life .
- Crystallographic Data : The benzofuropyrimidine core in exhibits planarity (maximum deviation: 0.045 Å), critical for DNA intercalation or enzyme inhibition. Substituent bulkiness (e.g., 3-methylbenzyl) may slightly distort this planarity, altering target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
